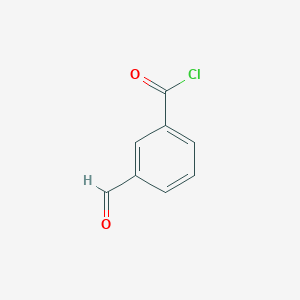
3-Formylbenzoyl chloride
Overview
Description
3-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a formyl group at the meta position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Mechanism of Action
Mode of Action
3-Formylbenzoyl chloride, like other acid chlorides, is highly reactive. It can react with nucleophiles to form various products. For example, it can react with amines to form amides or with alcohols to form esters . The exact mode of action would depend on the specific reaction conditions and the nucleophile it is reacting with.
Result of Action
The result of this compound’s action is the formation of new compounds through its reactions with various nucleophiles . The exact products depend on the specific reaction conditions and the nucleophile it is reacting with.
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, it can hydrolyze in the presence of water, forming 3-Formylbenzoic acid and hydrochloric acid. Therefore, reactions involving this compound are typically carried out under anhydrous conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-formylbenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
C8H6O3+SOCl2→C8H5ClO2+SO2+HCl
In this reaction, 3-formylbenzoic acid (C8H6O3) reacts with thionyl chloride (SOCl2) to produce this compound (C8H5ClO2), sulfur dioxide (SO2), and hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
3-Formylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-formylbenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze this compound.
Condensation Reactions: Reagents like hydrazine hydrate and hydroxylamine hydrochloride are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-formylbenzamide and 3-formylbenzoate esters.
Hydrolysis: 3-Formylbenzoic acid.
Condensation Reactions: Hydrazones and oximes derived from this compound.
Scientific Research Applications
3-Formylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for research in medicinal chemistry.
Analytical Chemistry: It is used as a reagent in analytical methods for the detection and quantification of specific functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the formyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Formylbenzoyl Chloride: The formyl group is at the para position, which affects the compound’s reactivity and steric properties.
2-Formylbenzoyl Chloride: The formyl group is at the ortho position, leading to different reactivity due to steric hindrance.
Uniqueness
3-Formylbenzoyl chloride is unique due to the position of the formyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of specific compounds that are not easily accessible using other isomers.
Properties
IUPAC Name |
3-formylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRRJKXBZVUZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570369 | |
| Record name | 3-Formylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75650-38-3 | |
| Record name | 3-Formylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)


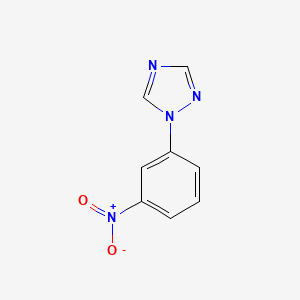

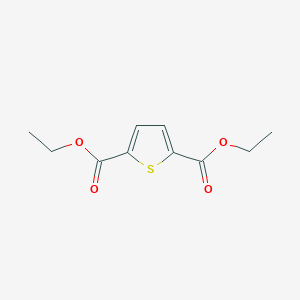



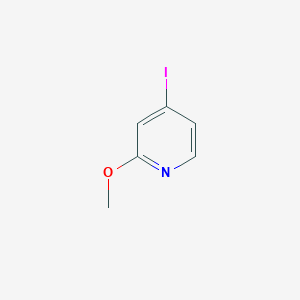


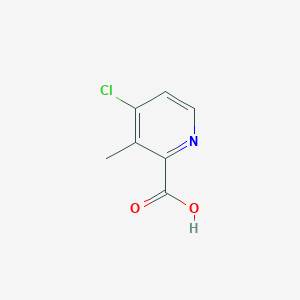
![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
